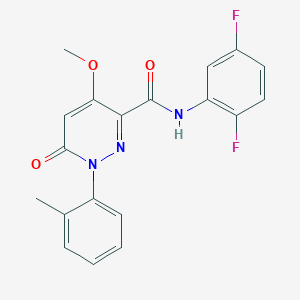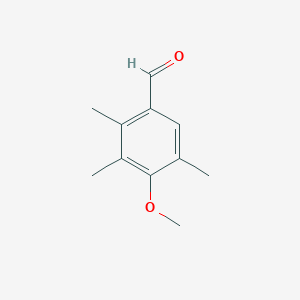![molecular formula C13H20N6O2 B2804955 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea CAS No. 2034369-49-6](/img/structure/B2804955.png)
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazolopyrazine moiety, suggests potential biological activity and utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea typically involves the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrazine ring system. Common reagents include hydrazine derivatives and ethoxy-substituted precursors.
Attachment of the Urea Moiety: The triazolopyrazine core is then reacted with tert-butyl isocyanate to introduce the urea functionality. This reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, methanol, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Agriculture: Urea derivatives are often used as herbicides or pesticides, and this compound could be explored for such applications.
Materials Science: The compound’s properties may be useful in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolopyrazine moiety could play a crucial role in binding to these targets, influencing the compound’s overall biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butyl)-3-(pyrazin-2-yl)urea: A similar urea derivative with a pyrazine ring.
1-(Tert-butyl)-3-(triazol-1-yl)urea: Another urea derivative featuring a triazole ring.
Uniqueness
3-tert-butyl-1-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)urea is unique due to the presence of both triazolopyrazine and ethoxy groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Propriétés
IUPAC Name |
1-tert-butyl-3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-5-21-11-10-18-17-9(19(10)7-6-14-11)8-15-12(20)16-13(2,3)4/h6-7H,5,8H2,1-4H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIVLDLSIRAANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)


![2-Methyl-4-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2804886.png)


![N-(4-{[4-(4-ethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2804892.png)

![2-(3-fluorophenyl)-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2804894.png)
